molecular formula C15H19N5O2S B2614911 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide CAS No. 886966-13-8

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2614911
CAS No.: 886966-13-8
M. Wt: 333.41
InChI Key: USZIJNVXNMLVSS-UHFFFAOYSA-N
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Description

2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide (CAS: 733004-64-3) is a triazine-based acetamide derivative characterized by a sulfanyl bridge linking the triazinone core to the substituted acetamide moiety. Key structural features include:

  • Triazinone core: A 1,2,4-triazin-3-yl ring with amino, methyl, and oxo substituents at positions 4, 6, and 5, respectively.
  • Acetamide group: Substituted with phenyl and isopropyl groups on the nitrogen atom.
  • Molecular formula: C₁₅H₁₉N₅O₂S (molecular weight: 349.41 g/mol) .

The compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-10(2)19(12-7-5-4-6-8-12)13(21)9-23-15-18-17-11(3)14(22)20(15)16/h4-8,10H,9,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZIJNVXNMLVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)N(C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-6-methyl-5-oxo-1,2,4-triazine-3-thiol with N-phenyl-N-(propan-2-yl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substitution Patterns

The target compound belongs to a broader class of sulfanyl-acetamide derivatives with triazine or triazole cores. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (R₁, R₂) Molecular Formula Key Differences vs. Target Compound Reference CID/Data Source
Target Compound : 2-[(4-amino-6-methyl-5-oxo-triazin-3-yl)sulfanyl]-N-phenyl-N-isopropylacetamide R₁ = Ph, R₂ = iPr C₁₅H₁₉N₅O₂S Reference compound
Analog 1 : 2-[(6-methyl-5-oxo-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide R₁ = 4-MePh, R₂ = H C₁₃H₁₄N₄O₂S Lacks amino group on triazine; R₂ = H CID 135419165
Analog 2 : N-(2-isopropylphenyl)-2-{[5-(4-Cl-Ph)-4-(4-MePh)-triazol-3-yl]sulfanyl}acetamide R₁ = 2-iPrPh, R₂ = Cl/MePh-triazole C₂₄H₂₄ClN₅O₂S Triazole core; halogen and aryl substitutions CID 476486-03-0
Analog 3 : 2-{[5-(4-MeO-Ph)-4-Ph-triazol-3-yl]sulfanyl}-N-(2-EtO-Ph)acetamide R₁ = 2-EtOPh, R₂ = MeOPh-triazole C₂₀H₂₀N₄O₃S Triazole core; alkoxy substitutions CID 539808-36-1
Key Observations:

Core Heterocycle: The target compound uses a triazinone core, whereas analogs often employ triazole rings (e.g., 1,2,4-triazoles in CID 476486-03-0) . Triazines are less common in recent literature compared to triazoles, which are favored for metabolic stability .

Bulky substituents (e.g., isopropyl in the target vs. methyl in CID 135419165) influence solubility and steric hindrance. For example, the target compound’s logP is predicted to be higher (3.2 vs. 2.8 for CID 135419165) due to the isopropyl group .

Physicochemical and Crystallographic Properties

Property Target Compound Analog 1 (CID 135419165) Analog 2 (CID 476486-03-0)
Melting Point Not reported 215–217°C 198–200°C
Solubility (H₂O) Low (<1 mg/mL) Very low (<0.1 mg/mL) Low (0.5 mg/mL)
Hydrogen Bonds 3 (N–H∙∙∙O, S∙∙∙H–N) 2 (N–H∙∙∙O) 4 (N–H∙∙∙O, Cl∙∙∙H–N)
Crystallinity Monoclinic (predicted) Orthorhombic Triclinic
Notes:
  • Crystallographic validation for such compounds often relies on SHELX-based refinement, though discrepancies in hydrogen-atom positioning may arise without high-resolution data .

Biological Activity

The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide (commonly referred to as the triazinyl sulfanyl compound) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N5O3SC_{14}H_{17}N_{5}O_{3}S, with a molecular weight of approximately 335.38 g/mol. The structure features a triazinyl moiety linked to a phenyl group and an isopropylacetamide functional group, which are believed to contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that compounds with triazine rings exhibit significant anticancer properties. The triazinyl sulfanyl compound has shown promise in inhibiting cancer cell proliferation. For instance:

  • Case Study 1 : A study screened various compounds for their efficacy against multicellular spheroids derived from cancer cell lines. The triazinyl sulfanyl compound demonstrated notable cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
CompoundIC50 (µM)Reference
Triazinyl sulfanyl compound<10
Doxorubicin10

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Initial screening against various Gram-positive and Gram-negative bacteria revealed that it possesses significant antibacterial activity.

  • Case Study 2 : In vitro studies showed that the compound inhibited the growth of resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli15 µg/mL
S. aureus10 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazine ring and the phenyl substituent can significantly affect the biological activity of the compound. For example:

  • Electron-donating groups on the phenyl ring enhance anticancer activity.
  • Substituents on the triazine ring play a crucial role in determining antibacterial efficacy.

The proposed mechanism by which this compound exerts its biological effects involves:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Disruption of bacterial cell wall synthesis : The antibacterial activity is likely due to interference with bacterial cell wall integrity.

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

Substituent on TriazineIC₅₀ (µM)Assay TypeReference
Phenyl12.3Enzyme X
4-Chlorophenyl8.7Enzyme X
4-Methylphenyl15.1Enzyme X

Advanced: What strategies optimize the compound’s pharmacokinetic properties while maintaining bioactivity?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility without altering the active pharmacophore .
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents on the phenyl or triazine rings. For example:
    • Hydrophobic groups (e.g., chlorophenyl) improve membrane permeability but may reduce aqueous solubility .
    • Polar groups (e.g., methoxy) enhance solubility but could weaken target binding .
  • In silico modeling : Use molecular docking simulations to predict interactions with metabolic enzymes (e.g., cytochrome P450) and adjust substituents accordingly .

Advanced: How do variations in the triazine and acetamide moieties impact inhibitory potency?

Methodological Answer:

  • Triazine modifications :
    • Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing covalent binding to cysteine residues in target enzymes .
    • Bulkier substituents (e.g., isopropyl) may sterically hinder binding but improve selectivity .
  • Acetamide modifications :
    • N-alkylation (e.g., isopropyl in the target compound) reduces metabolic degradation by protecting the amide bond .
    • Sulfanyl linker length : Shorter linkers (e.g., -S-CH₂-) improve rigidity and binding affinity compared to longer chains .

Basic: What in vitro models are suitable for initial biological screening?

Methodological Answer:

  • Enzyme inhibition assays : Use purified target enzymes (e.g., dihydrofolate reductase) with spectrophotometric monitoring of cofactor depletion .
  • Cell viability assays : Test against cancer cell lines (e.g., MCF-7 or HeLa) using MTT or resazurin-based protocols .
  • Antimicrobial testing : Employ broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How is contradictory data in toxicity profiles analyzed?

Methodological Answer:

  • Dose-response curves : Compare LD₅₀ values across studies to identify species- or strain-specific sensitivities .
  • Metabolite profiling : Use LC-MS to detect toxic metabolites (e.g., reactive quinone intermediates) that may explain discrepancies .
  • Transcriptomic analysis : Evaluate differential gene expression in hepatotoxicity models to pinpoint mechanistic variations .

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